molecular formula C6H4BBrFIO2 B8137554 2-Bromo-6-fluoro-3-iodobenzeneboronic acid

2-Bromo-6-fluoro-3-iodobenzeneboronic acid

Cat. No.: B8137554
M. Wt: 344.71 g/mol
InChI Key: XITPHWWETSZLTD-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-iodobenzeneboronic acid is a boronic acid derivative with the molecular formula C6H4BBrFIO2. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions. The presence of bromine, fluorine, and iodine atoms in its structure makes it a versatile reagent for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-iodobenzeneboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential halogenation of phenylboronic acid, where bromine, fluorine, and iodine are introduced stepwise under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine in the presence of suitable solvents and catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-iodobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-3-iodobenzeneboronic acid has diverse applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-iodobenzeneboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid reagent, where the boron atom forms a complex with the palladium catalyst. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-iodobenzeneboronic acid is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) in its structure. This unique combination of halogens provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-bromo-6-fluoro-3-iodophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrFIO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPHWWETSZLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)I)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrFIO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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